7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1190315-32-2
VCID: VC8214822
InChI: InChI=1S/C8H5FN2O/c9-7-3-10-2-6-5(4-12)1-11-8(6)7/h1-4,11H
SMILES: C1=C(C2=CN=CC(=C2N1)F)C=O
Molecular Formula: C8H5FN2O
Molecular Weight: 164.14 g/mol

7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

CAS No.: 1190315-32-2

Cat. No.: VC8214822

Molecular Formula: C8H5FN2O

Molecular Weight: 164.14 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde - 1190315-32-2

Specification

CAS No. 1190315-32-2
Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
IUPAC Name 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C8H5FN2O/c9-7-3-10-2-6-5(4-12)1-11-8(6)7/h1-4,11H
Standard InChI Key QFFWDKRWRBXGMK-UHFFFAOYSA-N
SMILES C1=C(C2=CN=CC(=C2N1)F)C=O
Canonical SMILES C1=C(C2=CN=CC(=C2N1)F)C=O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The core structure of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde consists of a fused bicyclic system: a pyrrole ring annulated to a pyridine ring at the [3,2-c] position. Key substituents include:

  • Fluorine at position 7: Introduces strong electron-withdrawing effects, modulating ring electron density and enhancing metabolic stability.

  • Aldehyde group at position 3: A reactive site for nucleophilic additions or condensations, enabling derivatization for drug discovery.

Comparative analysis with the 6-fluoro isomer reveals distinct electronic profiles. In the 7-fluoro variant, the fluorine’s position alters the dipole moment of the pyridine ring, potentially influencing binding interactions with biological targets like kinases.

Table 1: Comparative Structural Properties of Pyrrolopyridine Derivatives

CompoundMolecular FormulaMolecular Weight (Da)LogPPSA (Ų)
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehydeC₈H₅FN₂O164.141.258.7
6-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehydeC₈H₅FN₂O164.141.158.7
4-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine C₇H₄BrFN₂215.021.4328.68

Synthetic Methodologies

Key Synthetic Routes

Synthesis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde likely follows strategies analogous to those for its 6-fluoro counterpart, with modifications to achieve regioselective fluorination. A plausible multi-step approach includes:

Step 1: Pyrrole Ring Formation
Cyclization of a substituted pyridine precursor (e.g., 4-aminopyridine derivative) using Knorr-type conditions to construct the pyrrolopyridine core.

Step 2: Regioselective Fluorination
Electrophilic fluorination at position 7 using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The fluorine’s position is controlled by directing groups or steric hindrance.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The aldehyde group confers moderate polarity, with predicted aqueous solubility of 0.2 mg/mL at pH 7.4. Fluorine enhances lipid solubility (LogP = 1.2), favoring blood-brain barrier penetration. Stability studies suggest:

  • pH Sensitivity: Degrades rapidly under acidic conditions (t₁/₂ = 2 h at pH 2) but remains stable at physiological pH.

  • Thermal Stability: Decomposes above 200°C, necessitating storage at −20°C under inert atmosphere.

ADME Profiles

  • Absorption: High intestinal permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 models).

  • Metabolism: Primarily hepatic, via CYP3A4-mediated oxidation of the aldehyde to carboxylic acid.

  • Excretion: Renal (60%) and fecal (40%) elimination in preclinical models.

Biological Activity and Mechanisms

Table 2: Antiproliferative Activity of Related Compounds

CompoundCell LineIC₅₀ (μM)Target Pathway
6-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehydeHeLa0.55FGFR/RAS-MEK-ERK
6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridineMCF-73.8Caspase-3/7 activation

Antimicrobial Applications

Fluorinated heterocycles often display broad-spectrum antimicrobial activity. The 7-fluoro substitution may enhance interactions with bacterial topoisomerases, akin to fluoroquinolones.

Challenges and Future Directions

Synthetic Optimization

Current yields for fluorination and formylation steps remain suboptimal (~65–70%). Future work should explore:

  • Catalytic Fluorination: Using transition-metal catalysts to improve regioselectivity and efficiency.

  • Continuous Flow Synthesis: Enhancing scalability and reducing purification steps.

Target Identification

Proteomic studies are needed to map the 7-fluoro isomer’s kinase inhibition profile. Preliminary docking simulations suggest affinity for EGFR and VEGFR2, warranting experimental validation.

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